molecular formula C15H17N3O3 B2609213 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide CAS No. 1797091-81-6

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide

Cat. No.: B2609213
CAS No.: 1797091-81-6
M. Wt: 287.319
InChI Key: GIWNAPQUFBGTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide” is not explicitly mentioned in the available literature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction mechanism was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2- (aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

  • Catalyst-Free Synthesis of Related Compounds :

    • Research on the synthesis of similar compounds, like the N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, has shown that these can be synthesized via a 1,3-dipolar cycloaddition process. This process is efficient due to its rapid completion under mild conditions without requiring a catalyst (Liu et al., 2014).
  • Novel Synthesis Methods :

    • A study on the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives demonstrated a new approach involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method showed significant stereoselectivity, suggesting potential in the synthesis of structurally similar compounds (Gabriele et al., 2006).
  • Application in Co-crystal Studies :

    • A study explored the cocrystals of pyrazinamide, a related compound, with various hydroxybenzoic acids. The research found potential applications of these cocrystals in formulating new anti-TB drugs and their use in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).
  • Corrosion Inhibition Studies :

    • Compounds with similar structural features, like N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, have been studied for their corrosion inhibition efficiency. This research is crucial in understanding the application of such compounds in protecting materials like carbon steel in corrosive environments (Tawfik, 2015).
  • Pharmaceutical Applications :

    • Studies have also explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the potential pharmaceutical applications of structurally related compounds in treating various diseases (Deady et al., 2003).
  • Antimicrobial and Herbicidal Activities :

    • The synthesis of new pyrazole derivatives and their antimicrobial and herbicidal activities have been investigated, showing the potential use of similar compounds in agricultural and pharmaceutical fields (Ohno et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

It’s suggested that the compound may exert its effects by activating a certain pathway. The compound’s interaction with its targets could lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation.

Biochemical Pathways

Given its potential inhibition of cholinesterases and lipoxygenase enzymes , it may affect pathways related to neural signal transmission and inflammation.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its potential inhibition of cholinesterases and lipoxygenase enzymes , it may lead to changes in neural signal transmission and inflammatory responses.

Safety and Hazards

The safety and hazards associated with “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study of “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide” are not explicitly mentioned in the available literature .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-15(19)17-11-7-16-18(8-11)9-12-10-20-13-5-3-4-6-14(13)21-12/h3-8,12H,2,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWNAPQUFBGTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.